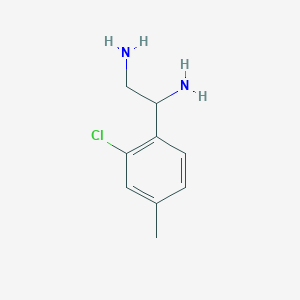
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine can be achieved through various methods. One common approach involves the electrocatalytic 1,2-diamination of alkenes . This method utilizes a combination of an organic redox catalyst and electricity to introduce two amino groups across an alkene feedstock. The reaction is scalable and ensures broad compatibility with a variety of substrates. The reaction conditions typically involve the use of sulfamides and aryl alkenes, resulting in high diastereoselectivity and regioselectivity .
Análisis De Reacciones Químicas
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions .
Comparación Con Compuestos Similares
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine can be compared to other similar compounds, such as ethylenediamine and 1,2-diaminopropane . While ethylenediamine is a simple diamine with two amino groups attached to an ethane backbone, this compound has additional functional groups (chloro and methyl) attached to a phenyl ring, making it more versatile in terms of reactivity and applications. The presence of these functional groups also imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-(2-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
Clave InChI |
AKKQTIGOCNPSES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(CN)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


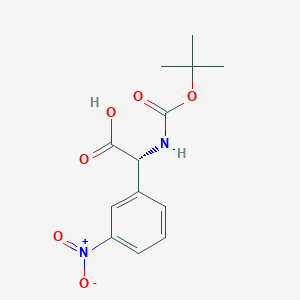
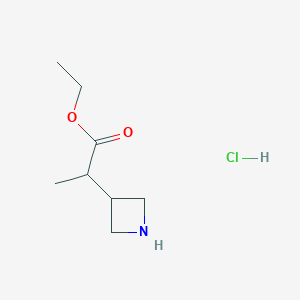
![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
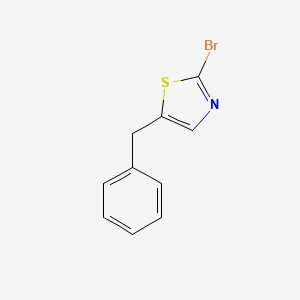
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)


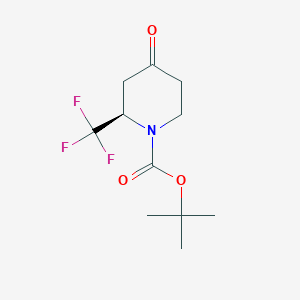
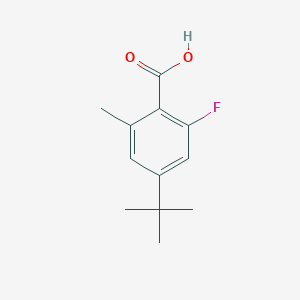
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
